tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure, and a tert-butyl ester functional group. The presence of these structural features makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.
Scientific Research Applications
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science, where its unique structural features contribute to the desired properties of the final products
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another tert-butyl ester derivative with a similar pyrrole core.
N-Boc-2,3-dihydro-1H-pyrrole: A compound with a similar structure but different protecting group.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A brominated derivative with similar reactivity.
Uniqueness
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination imparts distinct chemical properties, such as stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields further highlight its uniqueness .
Properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWLLXWCAVZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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